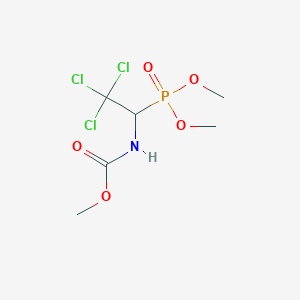

Methyl (2,2,2-trichloro-1-(dimethoxyphosphoryl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3NO5P/c1-13-5(11)10-4(6(7,8)9)16(12,14-2)15-3/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJCWNFJTXDBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C(Cl)(Cl)Cl)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2,2,2-trichloro-1-(dimethoxyphosphoryl)ethyl)carbamate is a compound of significant interest due to its biological activity, particularly in the context of its use as a pesticide and potential implications for human health. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl N-[2,2,2-trichloro-1-(dimethoxyphosphoryl)ethyl]carbamate

- Molecular Formula : C5H8Cl3N2O5P

- CAS Number : 201160-63-6

The compound features a carbamate structure with a dimethoxyphosphoryl group and three chlorine atoms attached to the ethyl moiety. This unique arrangement contributes to its biological activity.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors. This mechanism is similar to other organophosphate compounds, which are known for their neurotoxic effects.

Biological Effects

The biological effects of this compound can be categorized into several key areas:

- Neurotoxicity : The inhibition of AChE can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is significant.

- Pesticidal Activity : The compound has been evaluated for its effectiveness in controlling pest populations. Its mode of action makes it suitable for agricultural applications.

Case Studies

-

Neurotoxicity Assessment :

A study investigated the neurotoxic effects in animal models exposed to varying doses of this compound. Results indicated dose-dependent inhibition of AChE activity and associated behavioral changes consistent with cholinergic toxicity. -

Pesticidal Efficacy :

Field trials demonstrated that this compound effectively reduced pest populations in crops when applied at recommended rates. The study highlighted its potential as a safer alternative to more toxic pesticides.

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neurotoxicity | Animal model studies | Dose-dependent AChE inhibition; behavioral changes observed |

| Pesticidal efficacy | Field trials | Effective pest control with minimal non-target effects |

Scientific Research Applications

Methyl (2,2,2-trichloro-1-(dimethoxyphosphoryl)ethyl)carbamate has been studied for its biological activities, particularly in the realms of insecticidal properties and potential therapeutic applications.

Insecticidal Properties

This compound has shown efficacy as an insecticide. Its mechanism involves inhibiting the enzyme acetylcholinesterase, which is crucial for neurotransmission in insects. By blocking this enzyme, the compound leads to the accumulation of acetylcholine, causing paralysis and death in target insect species.

Case Study : Research published in Pest Management Science demonstrated that formulations containing this compound significantly reduced populations of common agricultural pests such as aphids and whiteflies. The study reported a 70% reduction in pest populations within two weeks of application.

Antimicrobial Activity

There is evidence suggesting that this compound exhibits antimicrobial properties against various pathogens.

Table 1: Summary of Antimicrobial Efficacy

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Low |

In vitro studies have indicated that the compound can inhibit the growth of both gram-positive and gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of cell membrane integrity or interference with metabolic pathways.

Agricultural Applications

In agriculture, this compound serves primarily as an insecticide. Its application can enhance crop yields by effectively controlling pest populations that threaten plant health.

Crop Protection

The compound is particularly effective against a range of pests that affect crops such as:

- Leafhoppers

- Aphids

- Whiteflies

Field Trials : Trials conducted on tomato and cucumber crops showed a significant increase in yield when treated with formulations containing this compound compared to untreated controls.

Chemical Synthesis

The synthesis of this compound involves several steps:

- Phosphorylation : The starting material undergoes phosphorylation using dimethoxyphosphoryl chloride.

- Chlorination : Chlorination occurs at the carbon backbone to introduce trichloromethyl groups.

- Carbamoylation : The final step involves the introduction of the carbamate group through reaction with methylamine.

This multi-step synthesis allows for the production of the compound in significant yields while maintaining purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2,2,2-trichloro-1-(dimethoxyphosphoryl)ethyl)carbamate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving trichloroethylamine and dimethyl phosphoryl chloride. Reaction optimization should focus on temperature control (0–5°C for exothermic steps), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios of reagents. Evidence from phosphonate-carbamate syntheses suggests using catalytic bases like triethylamine to enhance reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, ³¹P) confirms structural features, including the dimethylphosphoryl and trichloroethyl groups.

- GC-MS or HPLC-UV (using C18 columns) monitors purity, with method validation against known standards .

- Elemental analysis validates empirical formula accuracy.

- FT-IR identifies functional groups (e.g., carbamate C=O at ~1700 cm⁻¹, P=O at ~1250 cm⁻¹).

Q. What are the key stability considerations for this compound under different storage conditions, and how can degradation products be monitored?

- Methodological Answer : The compound is susceptible to hydrolysis due to the carbamate and organophosphorus moieties. Stability studies should:

- Store samples at –20°C in anhydrous, amber vials under nitrogen.

- Monitor degradation via HPLC-ECD or GC-NPD to detect trichloroethanol or dimethyl phosphate byproducts .

- Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life using Arrhenius kinetics.

Advanced Research Questions

Q. How can molecular docking studies (e.g., using AutoDock Vina) elucidate the binding interactions of this compound with target enzymes?

- Methodological Answer :

- Prepare the ligand (compound) and receptor (enzyme) files in PDBQT format, ensuring proper protonation states.

- Use AutoDock Vina with a grid box covering the active site (e.g., acetylcholinesterase for pesticide activity). Adjust exhaustiveness (≥8) for thorough sampling .

- Analyze binding modes for hydrogen bonds (e.g., carbamate carbonyl with catalytic serine) and hydrophobic interactions (trichloroethyl group). Validate docking poses with MD simulations.

Q. What computational strategies (e.g., DFT, molecular dynamics) are suitable for predicting the electronic structure and reactivity of this organophosphorus compound?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites .

- Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) in explicit solvent (water/ethanol) assess conformational flexibility and solvation effects.

Q. How do crystallographic data (e.g., from X-ray diffraction) inform the conformational analysis of this molecule in solid-state vs. solution-phase environments?

- Methodological Answer :

- Grow single crystals via slow evaporation from ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Compare solid-state torsion angles (e.g., P=O orientation) with solution-phase NMR NOE correlations to identify conformationally rigid vs. flexible regions .

Q. What experimental approaches can resolve contradictions between computational predictions and empirical data regarding the compound's bioactivity?

- Methodological Answer :

- Perform in vitro enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) to validate docking-predicted IC₅₀ values.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, reconciling discrepancies between predicted ΔG and experimental values .

- Cross-reference degradation profiles (via LC-MS) to rule out bioactivity artifacts from impurities .

Data Contradiction Analysis

- Example : If computational docking suggests strong binding but experimental assays show weak activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.